1,2,3-Benzotriazin-4(3H)-one, 3-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often serve as key structural scaffolds in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multi-step reactions. One common method includes the use of a copper-catalyzed multicomponent cascade cyclization. This method employs readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts . The reaction conditions are optimized to achieve good functional group compatibility and moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving rhodium or cobalt catalysts, is likely to be employed to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazinone ring.
Scientific Research Applications
3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxopropyl)-2-arylisoindolinone: This compound shares a similar structural motif and is used in medicinal chemistry for its biological activities.
3-hydroxy-3-(2-oxopropyl)indolin-2-one: Known for its inhibitory activity on nitric oxide production, this compound is derived from human-derived Enterocloster strains.
Uniqueness
3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific benzotriazinone ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(2-oxopropyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H9N3O2/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)11-12-13/h2-5H,6H2,1H3 |
InChI Key |
ZVXNJLXCIVZRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.